![molecular formula C5H9NS B3322732 3-Thia-6-azabicyclo[3.1.1]heptane CAS No. 1520084-14-3](/img/structure/B3322732.png)

3-Thia-6-azabicyclo[3.1.1]heptane

Overview

Description

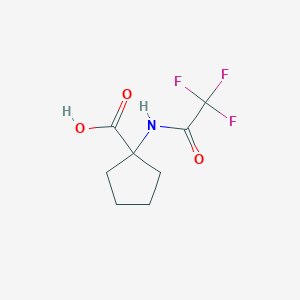

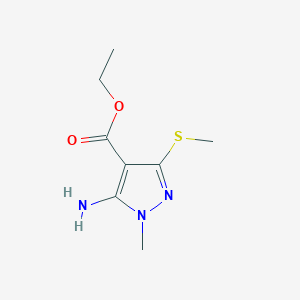

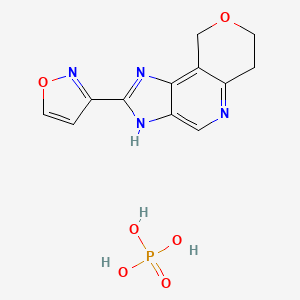

3-Thia-6-azabicyclo[3.1.1]heptane is a chemical compound with a unique structure . It contains a total of 17 bonds, including 8 non-H bonds, 1 four-membered ring, 2 six-membered rings, 1 secondary amine (aliphatic), 1 sulfide, and 1 Azetidine .

Synthesis Analysis

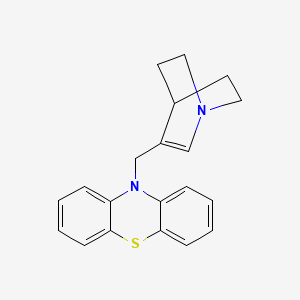

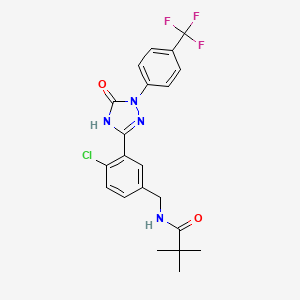

A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This method has been used to incorporate the core of 3-azabicyclo[3.1.1]heptanes into the structure of the antihistamine drug Rupatidine instead of the pyridine ring . This transformation has been studied for its mechanism, scope, and scalability .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a total of 17 bonds, including 8 non-H bonds, 1 four-membered ring, 2 six-membered rings, 1 secondary amine (aliphatic), 1 sulfide, and 1 Azetidine .

Scientific Research Applications

Norbornane compounds, including bicyclo[2.2.1]heptanes, have garnered attention in pharmaceutical research due to their unique molecular shape and voluminous, bicyclic carbon skeleton. These characteristics, along with the sterically fixed position of their substituents, make them suitable test molecules for studying structure-activity relationships. This has led to the occupation with these bicyclic compounds gaining some importance in drug research, not only for their medicinal uses but also as models in drug development processes (Buchbauer & Pauzenberger, 1991).

Catalytic Oxidation and Chemical Industry Applications

In the chemical industry, the controllable oxidation reactions for cyclohexene, leading to products like 7-oxabicyclo[4.1.0]heptane, are of significant value. These reactions are synthetically valuable for applications in both academia and industry, demonstrating the role of bicyclic compounds in facilitating selective catalytic oxidation processes. This highlights the importance of such compounds in the development of industrially relevant chemical reactions (Cao et al., 2018).

Biological Activities of Azabicyclo Nonanone Derivatives

Recent literature surveys on the synthesis and biological activities of 2,4-diaryl-3azabicyclo[3.3.1]nonanone (3-ABNs) derivatives have shown that these heterocyclic compounds exhibit significant antibacterial and antifungal activities. This is attributed to the electron-withdrawing groups at the ortho and para positions of the aryl rings enhancing these activities, indicating the potential of these structures in developing new antimicrobial agents (Mazimba & Mosarwa, 2015).

Thiazine and Benzothiazine Derivatives in Medicinal Chemistry

Thiazine and benzothiazine derivatives are explored for their green synthesis methods and medicinal importance, showcasing their role as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer agents. These derivatives represent an interesting class of heterocyclic medicinal compounds worthy of further exploration, reflecting the versatility and potential of thiazine structures in drug development (Badshah & Naeem, 2016).

Mechanism of Action

Target of Action

3-Thia-6-azabicyclo[3.1.1]heptane is a synthetic compound that has been incorporated into the structure of the antihistamine drug Rupatidine . It is used as a bioisostere, a compound with similar physical or chemical properties that can replace a portion of a molecule while maintaining similar biological activity .

Mode of Action

The compound is designed to mimic the fragment of meta-substituted benzenes in biologically active compounds . Both cores have similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties . This allows the compound to interact with its targets in a similar manner, leading to comparable biological effects.

Biochemical Pathways

The specific biochemical pathways affected by 3-Thia-6-azabicyclo[31Given its use in the structure of the antihistamine drug rupatidine , it can be inferred that it may influence histamine pathways, which play a crucial role in allergic reactions.

Pharmacokinetics

The pharmacokinetic properties of 3-Thia-6-azabicyclo[31Its incorporation into the structure of rupatidine suggests that it may contribute to the drug’s bioavailability and overall pharmacokinetic profile .

Result of Action

The result of the action of this compound is a dramatic improvement in the physicochemical properties of the drug Rupatidine . This suggests that the compound may enhance the drug’s effectiveness in treating conditions such as allergies.

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound could interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of 3-Thia-6-azabicyclo[3.1.1]heptane on cellular processes are not yet fully known. Given its structural similarity to other bioactive compounds, it is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

3-thia-6-azabicyclo[3.1.1]heptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c1-4-2-7-3-5(1)6-4/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLQHWLPJVWHFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CSCC1N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine)](/img/structure/B3322677.png)

![3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide](/img/structure/B3322733.png)